N-[1-(pyridin-2-yl)ethyl]methanesulfonamide
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Overview
Description
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a methanesulfonamide group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide typically involves the reaction of pyridine-2-yl-ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[1-(pyridin-2-yl)ethyl]amino}ethyl)methanesulfonamide .
- Imidazole and pyrimidine derivatives .
Uniqueness
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring and a methanesulfonamide group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3 |
InChI Key |
FKYZVQMLDJQCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C |
Origin of Product |
United States |
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